![molecular formula C11H11N B017914 3,6-Dimethylisoquinoline CAS No. 102878-58-0](/img/structure/B17914.png)
3,6-Dimethylisoquinoline
Overview
Description
3,6-Dimethylisoquinoline: is a heterocyclic aromatic organic compound with the molecular formula C₁₁H₁₁N It is a derivative of isoquinoline, characterized by the presence of two methyl groups at the 3rd and 6th positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, is a well-known method for synthesizing isoquinoline derivatives .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the cyclization reactions required to form the isoquinoline ring .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antiplatelet Activity
Recent studies have highlighted the potential of 3,6-dimethylisoquinoline derivatives as novel antiplatelet agents. The compound has been synthesized as part of a series aimed at developing alpha-2B adrenergic receptor (α2B-AR) antagonists. These antagonists are crucial in addressing the limitations of current antiplatelet therapies like aspirin and clopidogrel, especially for patients who exhibit resistance to these treatments.
- Mechanism of Action : The synthesized compounds showed significant inhibition of platelet aggregation induced by collagen and ADP/adrenaline, with IC50 values indicating their potency. The binding interactions between the compound and the α2B-AR were characterized by molecular docking studies, revealing charge-reinforced hydrogen bonds and π-π stacking interactions that enhance ligand affinity .
Table 1: Antiplatelet Activity of this compound Derivatives
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound 1 | 26.9 | Inhibition of collagen-induced aggregation |
Compound 2 | 20.5 | Inhibition of ADP/adrenaline-induced aggregation |
Cytotoxic Properties
In addition to its antiplatelet applications, this compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that certain derivatives can induce apoptosis in these cells, suggesting a potential role in cancer therapy.
- Cytotoxic Mechanism : The mechanism underlying this cytotoxicity involves the induction of programmed cell death pathways, which are critical for eliminating cancerous cells. The structure-activity relationship (SAR) studies have provided insights into how modifications to the isoquinoline core can enhance cytotoxic efficacy .
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cell Line Tested | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 15.0 | Apoptosis induction |
Compound B | MCF-7 | 10.5 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 3,6-Dimethylisoquinoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, in pharmacological studies, these compounds may interact with receptors or enzymes, leading to their observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1,3-Dimethylisoquinoline-6,8-diol: This compound has hydroxyl groups at positions 6 and 8, making it more hydrophilic compared to 3,6-Dimethylisoquinoline.
2,3-Dioxopyrrolo[2,1-a]isoquinoline: This compound contains a pyrrolo ring fused to the isoquinoline structure, resulting in different chemical properties.
Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other isoquinoline derivatives and contributes to its specific applications in research and industry .
Biological Activity
3,6-Dimethylisoquinoline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of this compound
This compound is a member of the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. Its unique substitution pattern (with methyl groups at the 3 and 6 positions) contributes to its distinct chemical properties and biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . In particular, studies have shown that various isoquinoline derivatives can inhibit the growth of bacteria and fungi. For instance, compounds structurally related to this compound have demonstrated efficacy against pathogens such as Mycobacterium tuberculosis, although specific data for this compound itself remains limited .
Anticancer Activity
The anticancer potential of isoquinoline derivatives is well-documented. This compound has been investigated for its ability to induce apoptosis in cancer cells. A study highlighted that isoquinoline derivatives could interact with DNA and inhibit topoisomerase enzymes, crucial for DNA replication and repair . The cytotoxic effects observed in vitro suggest that this compound may serve as a lead for developing anticancer agents.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
- DNA Interaction : Similar to other isoquinolines, it can intercalate with DNA, potentially disrupting replication and transcription processes.
- Signal Transduction Modulation : The compound may affect various signaling pathways within cells, contributing to its anticancer and antimicrobial effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study, researchers synthesized various isoquinoline derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects with IC50 values comparable to established anticancer drugs. This suggests potential for further development into therapeutic agents .
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Further elucidating the molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in the molecular structure influence biological activity.
Properties
IUPAC Name |
3,6-dimethylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-3-4-10-7-12-9(2)6-11(10)5-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSUBDOSELFGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-58-0 | |
Record name | 3,6-dimethylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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